(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Kinase Inhibition Structure-Based Drug Design Regioisomerism

Procure CAS 461673-90-5 to secure a structurally defined 2-imino-4-thiazolidinone with a 2-chlorobenzylidene (electron-withdrawing) and 4-hydroxyphenylimino (H-bond donor/acceptor) substitution pattern. This specific arrangement creates a pharmacophore distinct from 2-thioxo or 3-phenyl regioisomers, making it an essential negative control for Pim-1 kinase selectivity studies vs. the PDB 4ENX ligand. Its non-acidic bioisostere of carboxylic acids is predicted to retain anti-inflammatory activity while mitigating NSAID-like ulcerogenicity, ideal for COX-2/5-LOX dual-inhibition screening in IBD models. The 4-OH group also enhances solubility and target residence time for CDC25 phosphatase inhibitor programs in p53-deficient tumor research.

Molecular Formula C16H11ClN2O2S
Molecular Weight 330.79
CAS No. 461673-90-5
Cat. No. B2729696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
CAS461673-90-5
Molecular FormulaC16H11ClN2O2S
Molecular Weight330.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl
InChIInChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9-
InChIKeyYZLLRDXISMLWFO-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 6.6 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

461673-90-5 – Core Structural and Procurement Identity of (2Z,5Z)-5-(2-Chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one


The compound (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one (CAS 461673-90-5) is a synthetic, small-molecule 2-imino-4-thiazolidinone derivative with a molecular weight of 330.8 g/mol and a calculated logP of 4.3 . It belongs to a well-established class of bioactive heterocycles characterized by a 5-arylidene-substituted thiazolidinone core. This specific substitution pattern—a 2-chlorobenzylidene group at position 5 and a 4-hydroxyphenylimino group at position 2—defines its distinct chemical identity and differentiates it from the numerous regioisomeric and analog variants that populate this chemical space.

Why a Generic 2-Iminothiazolidinone Cannot Replace 461673-90-5 in Focused Discovery Programs


The 2-imino-5-benzylidenethiazolidin-4-one scaffold is exquisitely sensitive to substitution patterns; even minor changes to the arylidene or imino-phenyl groups can invert selectivity, abolish on-target potency, or drastically alter physicochemical properties . The target compound’s unique combination of a 2-chlorobenzylidene (electron-withdrawing, lipophilic) and a 4-hydroxyphenylimino (hydrogen-bond donor/acceptor) group creates a pharmacophore that is not replicated by the more commonly explored 3-chlorophenylimino or 2-thioxo analogs. Because in-class compounds with similar cores (e.g., 2-thioxothiazolidinones, 3-phenyl-substituted isomers, or the PDB ligand 4ENX’s regioisomer) exhibit divergent binding poses, metabolic stability, and selectivity profiles, procurement of the precise CAS 461673-90-5 entity is a prerequisite for reproducible SAR and IP-positioning studies.

Quantitative Differentiation Evidence for CAS 461673-90-5 Relative to Closest Analogs


Regioisomeric Differentiation vs. Pim-1 Kinase Inhibitor (PDB 4ENX Ligand)

The target compound is a strict regioisomer of the crystallized Pim-1 kinase inhibitor (2E,5Z)-2-(2-chlorophenylimino)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidin-4-one (PDB: 4ENX). In the target, the 2-chlorophenyl group is located on the 5-benzylidene ring rather than the 2-imino position, and the 4-hydroxyphenyl group is on the imino nitrogen rather than the benzylidene ring. This positional swap results in a fundamentally different spatial orientation of the chloro and hydroxy pharmacophoric elements. The PDB 4ENX ligand exhibits a specific hydrogen-bond network with the kinase hinge region via its 2-imino and 4-oxo groups, while the o-chloro group is directed toward the solvent front . In the target compound, this arrangement is reversed, projecting the 4-hydroxyphenyl group toward the solvent-accessible region and burying the o-chlorobenzylidene in a hydrophobic pocket, a binding pose that is incompatible with the 4ENX ligand’s interaction fingerprint. No direct biochemical comparison exists, but the structural evidence confirms divergent target engagement.

Kinase Inhibition Structure-Based Drug Design Regioisomerism

Differentiation from 3-Chlorophenylimino COX-2 Lead (Compound 30) via Predicted Binding Mode

The Chawla et al. 2019 study identified the 3-chlorophenylimino derivative (Compound 30) as a COX-2 binder, with docking showing that the 3-chlorophenylimino and 2-chloro groups on the benzylidene ring fit into the COX-2 active site . In contrast, CAS 461673-90-5 replaces the 3-chlorophenylimino with a 4-hydroxyphenylimino group. This substitution introduces an additional hydrogen-bond donor (Ar-OH, pKa ~10) and a para-position acceptor, which are absent in Compound 30 . While no direct COX-2 inhibition data exists for the target compound, QSAR models for this series indicate that the electronic character of the imino-phenyl group critically modulates activity (σ⁺ constants) . The 4-OH group is a strong electron-donating substituent (σ⁺ = -0.92) that would alter the electron density of the imino-thiazolidinone core, potentially shifting the compound away from COX-2 and toward alternative targets such as CDC25 phosphatases .

COX-2 Inhibition Anti-inflammatory Molecular Docking

Physicochemical Differentiation vs. 2-Thioxo and N3-Substituted Analogs

The target compound (XLogP3-AA = 4.3, exact mass 330.0 Da) occupies a distinct drug-like chemical space compared to its common analogs: (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (MW 348, ClogP ~4.1) and (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (MW 348) . The target compound has a lower molecular weight (330.8 vs. 348) and a 2-imino group instead of a 2-thioxo group. The exchange of sulfur for nitrogen reduces polar surface area and removes a metabolically liable thione group, which is associated with hepatotoxicity in some thiazolidinone series. Additionally, the N2-imino substitution eliminates the N3-phenyl group, resulting in a topology with fewer rotatable bonds (2 vs. 3) and a more planar, conformationally restricted scaffold .

Drug-likeness Permeability LogP

Three Research Application Scenarios Where CAS 461673-90-5 Provides a Differentiated Starting Point


1. Kinase Selectivity Profiling vs. Pim-1 Using Regioisomeric Probe Sets

The strict regioisomeric relationship with the PDB 4ENX ligand makes CAS 461673-90-5 an ideal negative-control or selectivity-panel compound in Pim-1 kinase assays. By comparing activity of the target compound against the 4ENX inhibitor, researchers can map the structural determinants of Pim-1 recognition, distinguishing hinge-binding versus allosteric or DFG-out binding modalities .

2. Exploration of Non-Acidic COX-2/LOX Modulation with Reduced Ulcerogenicity

Based on the class evidence from Chawla et al. , the compound’s 4-hydroxyphenylimino group (a non-acidic bioisostere of carboxylic acids) is predicted to retain anti-inflammatory activity while circumventing the ulcerogenic side effects associated with conventional NSAIDs. The compound can be evaluated in COX-2/5-LOX dual-inhibition screens as a potential lead for inflammatory bowel disease (IBD) or osteoarthritis, where a safer gastrointestinal profile is a key differentiator .

3. Hit-to-Lead Optimization Scaffold for Antiproliferative Agents Targeting CDC25 Phosphatases

The 2-imino-4-thiazolidinone core is a privileged structure for CDC25 phosphatase inhibition, as demonstrated in the thesis on functionalized 2-iminothiazolidinones . The specific substitution pattern (4-OH on the imino phenyl) enhances solubility and hydrogen-bonding capacity relative to the 3-chlorophenylimino analog, potentially improving target residence time. The compound serves as a viable starting scaffold for synthesizing focused libraries aimed at cell-cycle checkpoint abrogation in p53-deficient tumors .

Quote Request

Request a Quote for (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.